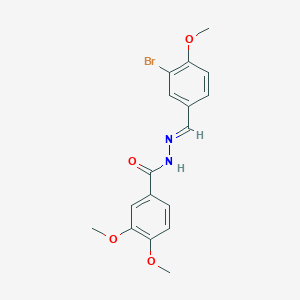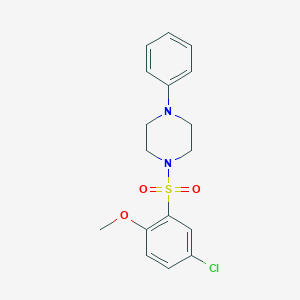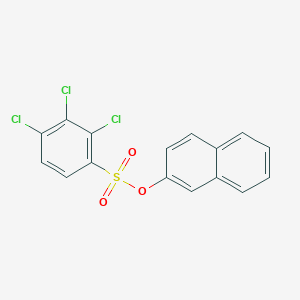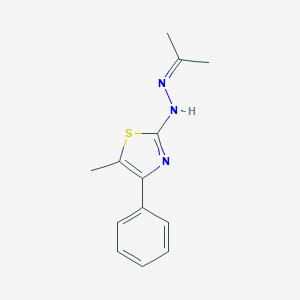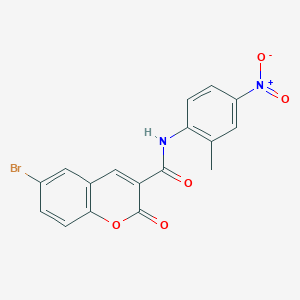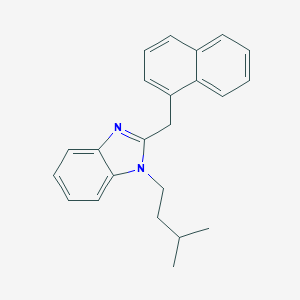
1-(3-Methylbutyl)-2-(naphthalen-1-ylmethyl)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopentyl-2-(1-naphthylmethyl)-1H-1,3-benzimidazole is a complex organic compound with the molecular formula C23H24N2. This compound is characterized by its unique structure, which includes an isopentyl group, a naphthylmethyl group, and a benzimidazole core.
Vorbereitungsmethoden
The synthesis of 1-(3-Methylbutyl)-2-(naphthalen-1-ylmethyl)benzimidazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the isopentyl and naphthylmethyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the benzimidazole ring through cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Alkylation Reactions: Introduction of the isopentyl group via alkylation using appropriate alkyl halides.
Friedel-Crafts Alkylation: Attachment of the naphthylmethyl group through Friedel-Crafts alkylation using naphthylmethyl chloride and a Lewis acid catalyst.
Industrial production methods may involve optimization of these reactions to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Isopentyl-2-(1-naphthylmethyl)-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
1-Isopentyl-2-(1-naphthylmethyl)-1H-1,3-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 1-(3-Methylbutyl)-2-(naphthalen-1-ylmethyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Isopentyl-2-(1-naphthylmethyl)-1H-1,3-benzimidazole can be compared with other similar compounds, such as:
1-Isopentyl-2-(1-phenylmethyl)-1H-1,3-benzimidazole: Similar structure but with a phenylmethyl group instead of a naphthylmethyl group.
1-Isopentyl-2-(1-naphthylmethyl)-1H-1,3-imidazole: Similar structure but with an imidazole ring instead of a benzimidazole ring.
1-Isopentyl-2-(1-naphthylmethyl)-1H-1,3-benzoxazole: Similar structure but with a benzoxazole ring instead of a benzimidazole ring.
Eigenschaften
Molekularformel |
C23H24N2 |
|---|---|
Molekulargewicht |
328.4g/mol |
IUPAC-Name |
1-(3-methylbutyl)-2-(naphthalen-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C23H24N2/c1-17(2)14-15-25-22-13-6-5-12-21(22)24-23(25)16-19-10-7-9-18-8-3-4-11-20(18)19/h3-13,17H,14-16H2,1-2H3 |
InChI-Schlüssel |
USXURCJOFKLADB-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B381450.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381451.png)
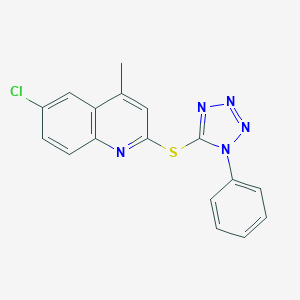
![1-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetone](/img/structure/B381453.png)
![2-[(7-methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B381454.png)
![4-{[(2-Fluorophenyl)imino]methyl}-2-nitrophenol](/img/structure/B381458.png)
![4-(diethylamino)benzaldehyde [4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B381459.png)
![1-[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone](/img/structure/B381464.png)
